molecular formula C11H11N5O3S B2619194 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid CAS No. 712344-78-0

4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B2619194
CAS No.: 712344-78-0
M. Wt: 293.3
InChI Key: GBPLXVIGBHFYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(1-Methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid is a synthetic organic compound featuring a benzoic acid backbone linked to a 1-methyltetrazole-5-thioacetyl group via an amide bond. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant . This compound is structurally analogous to β-lactam antibiotics, such as moxalactam, which utilize tetrazole-thioether motifs for enhanced bacterial enzyme binding .

Properties

IUPAC Name

4-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-16-11(13-14-15-16)20-6-9(17)12-8-4-2-7(3-5-8)10(18)19/h2-5H,6H2,1H3,(H,12,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPLXVIGBHFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid:

  • Mechanism of Action : The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition rates, such as 84.19% against leukemia cells and 72.11% against CNS cancer cells .
  • Case Study : A study involving derivatives of benzilic acid demonstrated that modifications could enhance anticancer efficacy. The derivatives were subjected to in vitro assays, confirming their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Synthesis and Testing : Novel derivatives synthesized from related structures have been tested for antimicrobial activity against bacteria and fungi. Some derivatives exhibited effective inhibition against common pathogens, suggesting that similar modifications to 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid could yield potent antimicrobial agents .

Drug Design and Development

The unique tetrazole moiety in the compound is of particular interest in drug design:

  • Pharmacological Potential : Tetrazole-containing compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. The incorporation of this moiety into drug candidates can enhance solubility and bioavailability .

Mechanism of Action

The mechanism of action of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic Acid

  • Structural Difference : The tetrazole ring is substituted with a 2-ethoxyphenyl group instead of a methyl group.
  • Synthetic Route : Likely involves Schiff base reactions for introducing the ethoxyphenyl moiety, differing from the hydrolysis methods used for the target compound .

4-(4-(1H-Tetrazol-5-yl)benzamido)benzoic Acid

  • Structural Difference : Lacks the methyl group on the tetrazole and incorporates an additional benzamide linker.
  • Impact : The unsubstituted tetrazole may reduce metabolic stability, while the benzamide extension could influence pharmacokinetic properties .
  • Synthesis : Utilizes ester hydrolysis (e.g., KOH/THF/MeOH) to generate the carboxylic acid group, a common step in benzoic acid derivatives .

Heterocycle Variants: Thiazole vs. Tetrazole

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid

  • Structural Difference : Replaces the tetrazole with a thiazole ring.

2-{4-[(4-Methyl-1,3-thiazole-5-yl)amido]phenyl}acetic Acid

  • Structural Difference : Features a thiazole-amido linkage instead of tetrazole-thioacetyl.
  • Impact : The amido group may reduce steric hindrance, enhancing solubility but possibly diminishing target selectivity .

Pharmacological Activity Comparison

Compound Pharmacological Activity Key Structural Feature Reference
Target Compound Potential anti-infective (analogous to β-lactams) 1-Methyltetrazole-thioacetyl group
Moxalactam Disodium Antiinfective (β-lactam antibiotic) Tetrazole-thioether, bicyclic core
4-[Ethoxyphenyl-tetrazole]benzoic Acid Undisclosed (structural analog) 2-Ethoxyphenyl substitution
3-{Thiazole-acetylamino}benzoic Acid Anticonvulsant (hypothesized) Thiazole-mercapto group

Key Findings and Implications

  • Tetrazole Substitution : Methyl groups enhance metabolic stability over ethoxy or unsubstituted variants, critical for drug design .
  • Heterocycle Choice : Tetrazoles offer superior hydrogen-bonding capacity compared to thiazoles, favoring enzyme inhibition .
  • Synthetic Flexibility : Hydrolysis and amide coupling are prevalent methods, but substituent-specific routes (e.g., Schiff bases) enable structural diversification .

Biological Activity

4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid, also known by its CAS number 712344-78-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

The molecular formula of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid is C₁₁H₁₁N₅O₃S, with a molecular weight of 293.3 g/mol. The structure includes a tetrazole ring, which is known for its biological activity, particularly in drug design.

PropertyValue
Molecular FormulaC₁₁H₁₁N₅O₃S
Molecular Weight293.3 g/mol
CAS Number712344-78-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that the tetrazole moiety enhances the compound's affinity for certain enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Studies have demonstrated that 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study:
A study evaluated the compound's effects on HeLa cells (cervical cancer). The results indicated that it induced apoptosis and inhibited cell growth with an IC₅₀ value in the low micromolar range, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory diseases.

Research Findings:
In a model of acute inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers, indicating its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound indicate that modifications to the tetrazole and benzoic acid portions can significantly affect its biological activity. For instance, variations in the substituents on the tetrazole ring have been shown to enhance anticancer potency while reducing toxicity .

Q & A

Q. Advanced

  • Assay selection : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Structural modulation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to the benzoic acid or tetrazole moieties to assess SAR .
  • Controls : Include solvent-only and unmodified scaffold controls to isolate bioactivity attributable to the target compound .

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogues?

Advanced
Contradictions often arise from substituent positioning and assay variability. For example:

  • Aryl substitutions : Electron-deficient aryl groups (e.g., 4-bromophenyl in thiazole derivatives) enhance antimicrobial activity, while electron-rich groups (e.g., 4-methoxyphenyl) may reduce potency due to steric hindrance .
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds and compare across studies .

What strategies are recommended for assessing the pharmacological potential of this compound?

Q. Advanced

  • In vitro models : Screen for cytotoxicity (e.g., MTT assay on HEK-293 cells) and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) .
  • In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, with attention to metabolic stability of the tetrazole-thioether linkage .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .

How can researchers design experiments to study the environmental fate of this compound?

Advanced
Adopt a tiered approach per ISO 14040 guidelines:

  • Phase 1 (Lab-scale) : Assess hydrolysis (pH 4–9 buffers), photolysis (UV-Vis exposure), and biodegradation (OECD 301F test) .
  • Phase 2 (Field) : Monitor soil/water partitioning (Kd) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Analytical methods : Use HPLC-MS/MS to quantify degradation products and persistence .

What statistical methods are appropriate for analyzing variability in biological replicate data?

Q. Advanced

  • ANOVA : Apply randomized block designs with split-split plots to account for variables like harvest season and rootstock effects .
  • Post hoc tests : Use Tukey’s HSD for pairwise comparisons of treatment groups .
  • Error modeling : Report 95% confidence intervals and effect sizes to distinguish biological significance from noise .

How can molecular docking be utilized to predict the binding interactions of this compound with target enzymes?

Q. Advanced

  • Protein preparation : Retrieve crystal structures (e.g., PDB ID 1AJ8 for E. coli DHFR) and optimize via energy minimization .
  • Grid generation : Define active-site coordinates (e.g., 20 ų box centered on co-crystallized ligand) .
  • Scoring : Compare binding energies (ΔG) of docked poses (e.g., AutoDock Vina) and validate with MD simulations (e.g., GROMACS) .

What solvent systems are optimal for improving the solubility of this compound in formulation studies?

Q. Basic

  • Polar aprotic solvents : DMSO or DMF (10–20% v/v) enhance solubility for in vitro assays .
  • Buffered solutions : Use PBS (pH 7.4) with cyclodextrin derivatives (e.g., HP-β-CD) to stabilize aqueous dispersions .

How can researchers mitigate synthetic challenges such as low yields or unwanted byproducts?

Q. Advanced

  • Catalyst screening : Test Pd/C or Cu(I)-NHC complexes for cross-coupling steps .
  • Purification : Employ gradient flash chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) or preparative HPLC .
  • Byproduct analysis : Use LC-MS to identify dimers or oxidation products (e.g., sulfoxides) and adjust reaction stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.